molecular formula C7H6ClF3N2 B1433641 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1638221-46-1

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Cat. No. B1433641
M. Wt: 210.58 g/mol
InChI Key: HFCUOFAIABHBRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular weight of 196.56 . It is used for research and development purposes . It appears as a yellow solid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . These compounds are synthesized through a series of reactions and are used in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is characterized by the presence of a pyrimidine ring, a chloromethyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C6H4ClF3N2/c7-1-4-2-11-5 (12-3-4)6 (8,9)10/h2-3H,1H2 .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied in the context of their applications in the agrochemical and pharmaceutical industries . These compounds are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a yellow solid with a molecular weight of 196.56 .

Scientific Research Applications

Synthesis and Characterization

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine serves as a critical intermediate in the synthesis and structural characterization of novel compounds. Research has focused on developing new methodologies for creating derivatives of pyrimidine, which are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.

  • Synthesis of Novel Interaction Products : Investigations into the reactivity of related pyrimidine derivatives with iodine have led to the synthesis of novel compounds, showcasing the versatility of pyrimidine as a scaffold for developing new materials with potentially unique properties (Chernov'yants et al., 2011).

  • Development of Substituted Pyrimidines : Research into the reactions of substituted chloromethyl-pyridine with different thiols and amides has produced a variety of substituted pyrimidines, illustrating the compound's utility in synthesizing complex molecules with specific structural features (Ma et al., 2016).

  • Generation and Functionalization of Metal-Bearing Pyrimidines : Studies on metal-bearing and trifluoromethyl-substituted pyrimidines highlight the compound's role in generating species with unique reactivity, facilitating the synthesis of carboxylic acids from pyrimidine derivatives through halogen/metal permutation (Schlosser et al., 2006).

Safety And Hazards

The safety information for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H320, and the precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of efficient and new pesticides is still an urgent task for scientific researchers .

properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCUOFAIABHBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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